Stereochemical Purity: Defined (R)-Enantiomer vs. Racemate for Chiral Integrity
This compound is supplied as the defined (2R) enantiomer, ensuring a single stereoisomeric form . Its closest analog, the racemic mixture (2RS)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, would consist of both (R) and (S) enantiomers in equal proportion. The procurement of the defined (R)-enantiomer eliminates stereochemical ambiguity in downstream applications, where the enantiomeric configuration can critically influence biological recognition, catalytic activity, or crystallinity [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | 100% (2R)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemic (2RS) mixture |
| Quantified Difference | Qualitative; defined single enantiomer versus 1:1 mixture |
| Conditions | Compound identity as defined by IUPAC nomenclature and commercial specifications |
Why This Matters
Procuring a defined enantiomer avoids the variable and often reduced activity associated with racemic mixtures in chiral-sensitive assays or syntheses.
- [1] Kuujia. Cas no 1643147-42-5 ((2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic acid). View Source
